molecular formula C11H15F4NO5S B13927028 tert-Butyl 3-fluoro-6-(((trifluoromethyl)sulfonyl)oxy)-3,4-dihydropyridine-1(2H)-carboxylate

tert-Butyl 3-fluoro-6-(((trifluoromethyl)sulfonyl)oxy)-3,4-dihydropyridine-1(2H)-carboxylate

Cat. No.: B13927028
M. Wt: 349.30 g/mol
InChI Key: BYFLSUKUANLGQN-UHFFFAOYSA-N
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Description

1,1-Dimethylethyl 3-fluoro-3,4-dihydro-6-[[(trifluoromethyl)sulfonyl]oxy]-1(2H)-pyridinecarboxylate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethylsulfonyl group, which imparts significant reactivity and stability. It is widely used in various scientific research fields due to its versatile chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethylethyl 3-fluoro-3,4-dihydro-6-[[(trifluoromethyl)sulfonyl]oxy]-1(2H)-pyridinecarboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyridine ring: This is achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the fluoro group: Fluorination reactions are carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide.

    Attachment of the trifluoromethylsulfonyl group: This step involves the use of trifluoromethanesulfonic anhydride or similar reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylethyl 3-fluoro-3,4-dihydro-6-[[(trifluoromethyl)sulfonyl]oxy]-1(2H)-pyridinecarboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1,1-Dimethylethyl 3-fluoro-3,4-dihydro-6-[[(trifluoromethyl)sulfonyl]oxy]-1(2H)-pyridinecarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl 3-fluoro-3,4-dihydro-6-[[(trifluoromethyl)sulfonyl]oxy]-1(2H)-pyridinecarboxylate involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group is known to enhance the compound’s reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dimethylethyl 3-fluoro-3,4-dihydro-6-[[(trifluoromethyl)sulfonyl]oxy]-1(2H)-pyridinecarboxylate stands out due to its unique combination of a fluoro group and a trifluoromethylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H15F4NO5S

Molecular Weight

349.30 g/mol

IUPAC Name

tert-butyl 3-fluoro-6-(trifluoromethylsulfonyloxy)-3,4-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C11H15F4NO5S/c1-10(2,3)20-9(17)16-6-7(12)4-5-8(16)21-22(18,19)11(13,14)15/h5,7H,4,6H2,1-3H3

InChI Key

BYFLSUKUANLGQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC=C1OS(=O)(=O)C(F)(F)F)F

Origin of Product

United States

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